Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyanophenyl group: This step involves the reaction of the piperidine derivative with a cyanophenyl amine under suitable conditions.
Formation of the oxoacetamido group: This is typically done through acylation reactions using oxoacetic acid derivatives.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamido group to an amino group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Cyanophenyl derivatives: Compounds containing the cyanophenyl group exhibit different chemical and biological properties based on the nature of other substituents.
Oxoacetamido derivatives: These compounds are known for their potential as enzyme inhibitors and pharmaceutical agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate, with the CAS number 1207017-81-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C17H20N4O4, and it has a molecular weight of 344.4 g/mol. The compound features a piperidine ring, which is significant in pharmacological applications due to its ability to interact with various biological targets.
Property | Value |
---|---|
CAS Number | 1207017-81-9 |
Molecular Formula | C17H20N4O4 |
Molecular Weight | 344.4 g/mol |
Anticancer Potential
Recent studies have indicated that compounds with similar piperidine structures exhibit promising anticancer activities. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor progression. This compound may share similar mechanisms, potentially targeting pathways such as VEGFR and ERK signaling.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds have demonstrated varied results. For example, a compound structurally related to this compound exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant antiproliferative properties . Such findings suggest that this compound could also be evaluated for its cytotoxic potential against different cancer cell lines.
Case Studies and Research Findings
- Multitarget Kinase Inhibition : Research on similar piperidine derivatives has highlighted their ability to inhibit multiple kinases simultaneously, which is advantageous for cancer treatment strategies. For example, a study reported a compound that effectively inhibited VEGFR-2, ERK-2, and Abl kinases with IC50 values significantly lower than those of existing treatments .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity and interaction modes of piperidine derivatives with target proteins. These studies suggest that the presence of the cyanophenyl group in this compound may enhance its binding capacity to specific receptors involved in cancer progression.
- Synthesis and Characterization : The synthesis of this compound involves several steps that include the formation of the piperidine ring and subsequent functionalization with amino and carbonyl groups. Characterization techniques such as NMR and LCMS are utilized to confirm the structure and purity of the synthesized compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(2-cyanoanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-2-25-17(24)21-9-7-13(8-10-21)19-15(22)16(23)20-14-6-4-3-5-12(14)11-18/h3-6,13H,2,7-10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXNGLMKFCHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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